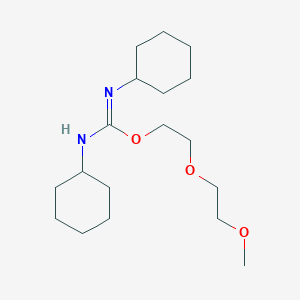![molecular formula C12H22OSi B14382531 (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone CAS No. 89664-41-5](/img/structure/B14382531.png)
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is an organic compound characterized by its unique structure, which includes a cyclopropyl ring substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone typically involves the reaction of 2-methylcyclopropyl ketone with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product. The process may also include purification steps such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Methoxy[1-(trimethylsilyl)cyclopropyl]methyl]cyclohexanone
- 2-Methyl-3-[1-(trimethylsilyl)cyclopropyl]-2-cyclohexen-1-one
- 4-(Trimethylsilyl)cyclohexanone
Uniqueness
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is unique due to its dual cyclopropyl and trimethylsilyl substitution, which imparts distinct chemical properties and reactivity. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89664-41-5 |
|---|---|
Fórmula molecular |
C12H22OSi |
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
(2-methylcyclopropyl)-[2-(trimethylsilylmethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C12H22OSi/c1-8-5-10(8)12(13)11-6-9(11)7-14(2,3)4/h8-11H,5-7H2,1-4H3 |
Clave InChI |
DKXYLFSCTBQMLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(=O)C2CC2C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
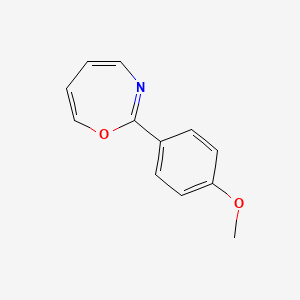
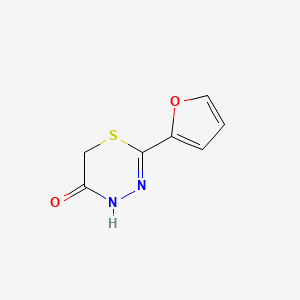
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
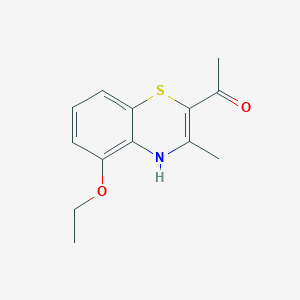
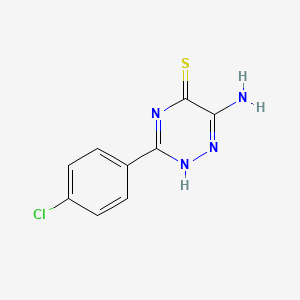
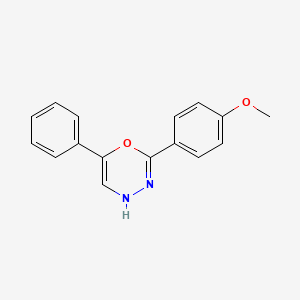
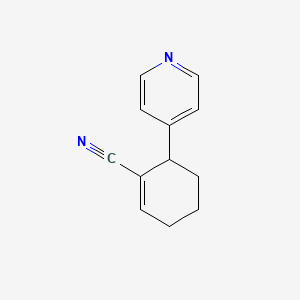
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)

